molecular formula C9H12N2O2 B2844909 2-[3-(Aminomethyl)phenoxy]acetamide CAS No. 926221-12-7

2-[3-(Aminomethyl)phenoxy]acetamide

Cat. No. B2844909
CAS RN: 926221-12-7
M. Wt: 180.207
InChI Key: UQTQQXUINDFQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(Aminomethyl)phenoxy]acetamide” is a chemical compound with the CAS Number: 926221-12-7 . It has a molecular weight of 180.21 . It is usually available in powder form .


Synthesis Analysis

The synthesis of “2-[3-(Aminomethyl)phenoxy]acetamide” and its derivatives has been a subject of research in medicinal chemistry . The compound is synthesized using various chemical techniques and computational chemistry applications . The process involves researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions .


Molecular Structure Analysis

The InChI Code for “2-[3-(Aminomethyl)phenoxy]acetamide” is 1S/C9H12N2O2/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-[3-(Aminomethyl)phenoxy]acetamide” is a powder with a molecular weight of 180.21 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemoselective Acetylation and Antimalarial Drug Synthesis

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase : This study explores the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, using Novozym 435 as the catalyst. Vinyl acetate was identified as the best acyl donor for this reaction, which follows a kinetically controlled synthesis pathway (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives : This research developed novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives to assess their potential as anticancer, anti-inflammatory, and analgesic agents. Compounds with halogens on the aromatic ring showed significant activity, with one compound demonstrating notable efficacy across all tested activities (Rani, Pal, Hegde, & Hashim, 2014).

Antioxidant Activity and Peroxyl Radical Scavenging

Action of Phenolic Derivatives as Inhibitors of Membrane Lipid Peroxidation : The study on phenolic compounds, including acetaminophen and salicylate, highlights their roles as inhibitors of lipid peroxidation and peroxyl radical scavengers. These compounds exhibit varying antioxidant efficiencies, with 5-aminosalicylate showing potent radical scavenger activity and significant inhibition of lipid peroxidation (Dinis, Madeira, & Almeida, 1994).

Anticonvulsant and Pain-Attenuating Properties

Primary Amino Acid Derivatives with Anticonvulsant and Pain-Attenuating Properties : Research on N'-benzyl 2-substituted 2-amino acetamides (primary amino acid derivatives) demonstrated pronounced activities in anticonvulsant and neuropathic pain models, highlighting the sensitivity of anticonvulsant activities to substituents at the 4'-N'-benzylamide site (King et al., 2011).

Hydrogen Abstraction in Astrochemistry

Hydrogen Abstraction in Astrochemistry : This study investigated the reaction of hydrogen atoms with acetamide (CH3CONH2) in a para-hydrogen matrix, leading to the production of the 2-amino-2-oxoethyl radical. It proposes a pathway for the formation of complex organic molecules (COM) under prebiotic conditions, highlighting the potential astrochemical significance of acetamide and its derivatives (Haupa, Ong, & Lee, 2020).

Safety and Hazards

The safety information for “2-[3-(Aminomethyl)phenoxy]acetamide” indicates that it has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTQQXUINDFQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Aminomethyl)phenoxy]acetamide

CAS RN

926221-12-7
Record name 2-[3-(aminomethyl)phenoxy]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.